molecular formula C8H14O B035185 Ethanone, 1-(1,2,3-trimethylcyclopropyl)-, (1alpha,2alpha,3alpha)-(9CI) CAS No. 106011-88-5

Ethanone, 1-(1,2,3-trimethylcyclopropyl)-, (1alpha,2alpha,3alpha)-(9CI)

Cat. No. B035185
M. Wt: 126.2 g/mol
InChI Key: DPFVHATYRTVANO-OFWQXNEASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethanone, 1-(1,2,3-trimethylcyclopropyl)-, (1alpha,2alpha,3alpha)-(9CI) is a chemical compound that belongs to the family of ketones. This compound has been the subject of scientific research due to its potential applications in various fields.

Scientific Research Applications

Ethanone, 1-(1,2,3-trimethylcyclopropyl)-, (1alpha,2alpha,3alpha)-(9CI) has been the subject of scientific research due to its potential applications in various fields. One of the main scientific research applications of this compound is in the field of organic chemistry. It has been used as a reagent in various chemical reactions to produce new compounds.

Mechanism Of Action

The mechanism of action of Ethanone, 1-(1,2,3-trimethylcyclopropyl)-, (1alpha,2alpha,3alpha)-(9CI) is not well understood. However, it is believed that the compound interacts with various enzymes and proteins in the body, leading to changes in their activity.

Biochemical And Physiological Effects

Ethanone, 1-(1,2,3-trimethylcyclopropyl)-, (1alpha,2alpha,3alpha)-(9CI) has been shown to have various biochemical and physiological effects in scientific research studies. It has been shown to inhibit the activity of certain enzymes and proteins in the body, leading to changes in cellular processes. It has also been shown to have anti-inflammatory and analgesic effects.

Advantages And Limitations For Lab Experiments

One of the advantages of using Ethanone, 1-(1,2,3-trimethylcyclopropyl)-, (1alpha,2alpha,3alpha)-(9CI) in lab experiments is its availability. The compound can be easily synthesized in large quantities using the synthesis method described above. However, one of the limitations of using this compound in lab experiments is its potential toxicity. The compound has not been extensively studied for its toxicity, and caution should be taken when handling it.

Future Directions

There are several future directions for scientific research on Ethanone, 1-(1,2,3-trimethylcyclopropyl)-, (1alpha,2alpha,3alpha)-(9CI). One of the future directions is to investigate its potential applications in the field of medicine. The compound has been shown to have anti-inflammatory and analgesic effects, and further research could lead to the development of new drugs for the treatment of various diseases. Another future direction is to investigate its potential applications in the field of materials science. The compound has been used as a reagent in various chemical reactions to produce new compounds, and further research could lead to the development of new materials with unique properties.
Conclusion
In conclusion, Ethanone, 1-(1,2,3-trimethylcyclopropyl)-, (1alpha,2alpha,3alpha)-(9CI) is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. The synthesis method of this compound involves the reaction of cyclopropanecarboxylic acid with acetone in the presence of a catalyst such as sulfuric acid. The compound has been shown to have anti-inflammatory and analgesic effects, and further research could lead to the development of new drugs for the treatment of various diseases.

Synthesis Methods

The synthesis of Ethanone, 1-(1,2,3-trimethylcyclopropyl)-, (1alpha,2alpha,3alpha)-(9CI) involves the reaction of cyclopropanecarboxylic acid with acetone in the presence of a catalyst such as sulfuric acid. The reaction produces Ethanone, 1-(1,2,3-trimethylcyclopropyl)-, (1alpha,2alpha,3alpha)-(9CI) as the main product. This synthesis method has been used in various scientific research studies to produce the compound in large quantities.

properties

CAS RN

106011-88-5

Product Name

Ethanone, 1-(1,2,3-trimethylcyclopropyl)-, (1alpha,2alpha,3alpha)-(9CI)

Molecular Formula

C8H14O

Molecular Weight

126.2 g/mol

IUPAC Name

1-[(2R,3S)-1,2,3-trimethylcyclopropyl]ethanone

InChI

InChI=1S/C8H14O/c1-5-6(2)8(5,4)7(3)9/h5-6H,1-4H3/t5-,6+,8?

InChI Key

DPFVHATYRTVANO-OFWQXNEASA-N

Isomeric SMILES

C[C@@H]1[C@@H](C1(C)C(=O)C)C

SMILES

CC1C(C1(C)C(=O)C)C

Canonical SMILES

CC1C(C1(C)C(=O)C)C

synonyms

Ethanone, 1-(1,2,3-trimethylcyclopropyl)-, (1alpha,2alpha,3alpha)- (9CI)

Origin of Product

United States

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